molecular formula C23H34N2O4S B11450094 methyl N-[(4-methylcyclohexyl)carbonyl]phenylalanylmethioninate

methyl N-[(4-methylcyclohexyl)carbonyl]phenylalanylmethioninate

Cat. No.: B11450094
M. Wt: 434.6 g/mol
InChI Key: DIDJBQWMNNSBSV-UHFFFAOYSA-N
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Description

Methyl N-[(4-methylcyclohexyl)carbonyl]phenylalanylmethioninate is a complex organic compound with a unique structure that combines a cyclohexyl group, a phenylalanine derivative, and a methionine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(4-methylcyclohexyl)carbonyl]phenylalanylmethioninate typically involves multiple steps, starting with the preparation of the individual components. The cyclohexyl group is introduced through a Friedel-Crafts acylation reaction, followed by the coupling of phenylalanine and methionine derivatives using peptide coupling reagents such as EDCI or DCC. The final product is obtained through esterification reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-methylcyclohexyl)carbonyl]phenylalanylmethioninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups .

Scientific Research Applications

Methyl N-[(4-methylcyclohexyl)carbonyl]phenylalanylmethioninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-[(4-methylcyclohexyl)carbonyl]phenylalanylmethioninate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Properties

Molecular Formula

C23H34N2O4S

Molecular Weight

434.6 g/mol

IUPAC Name

methyl 2-[[2-[(4-methylcyclohexanecarbonyl)amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C23H34N2O4S/c1-16-9-11-18(12-10-16)21(26)25-20(15-17-7-5-4-6-8-17)22(27)24-19(13-14-30-3)23(28)29-2/h4-8,16,18-20H,9-15H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

DIDJBQWMNNSBSV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)OC

Origin of Product

United States

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